5-(m-Tolyl)picolinic acid

Description

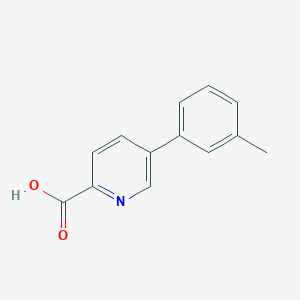

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLCAKMPPRCRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679298 | |

| Record name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226205-54-4 | |

| Record name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Aryl-Substituted Picolinic Acids

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(m-Tolyl)picolinic Acid

Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2] As a naturally occurring catabolite of tryptophan, the picolinic acid core is a well-recognized bidentate chelating agent for various metal ions, playing a role in biological transport and immune response modulation.[2][3] The introduction of an aryl substituent, such as the m-tolyl group, into the 5-position of the pyridine ring creates this compound, a molecule with significant potential as a bespoke building block. This substitution allows for the fine-tuning of electronic properties, steric hindrance, and lipophilicity, making it a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and functional materials.[4]

This guide provides a comprehensive overview of a robust synthetic route to this compound via the Suzuki-Miyaura cross-coupling reaction. It offers a detailed, field-tested experimental protocol and a thorough guide to the analytical techniques required to confirm the structure, identity, and purity of the final compound.

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The construction of the C-C bond between the pyridine and tolyl rings is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability and relative stability of its boronic acid reagents.[5][6]

Causality of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 5-halopicolinic acid derivative, forming a Pd(II) complex.

-

Transmetalation: The organic group from the m-tolylboronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][7]

The choice of starting material is critical. While 5-bromopicolinic acid can be used directly, its acidity can interfere with the basic conditions. A more reliable approach involves protecting the carboxylic acid as an ester (e.g., methyl ester), performing the coupling reaction, and subsequently hydrolyzing the ester to yield the final product.

Experimental Protocol: A Two-Step Synthesis

This protocol details the synthesis starting from the commercially available methyl 5-bromopicolinate.

Step 1: Suzuki-Miyaura Coupling

-

Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromopicolinate (1.0 eq.), m-tolylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure the removal of oxygen, which can deactivate the palladium catalyst. Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume).

-

Catalyst Addition: To the stirring suspension, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.02-0.05 eq.).[8] The mixture will typically turn dark.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, methyl 5-(m-tolyl)picolinate, can be purified by flash column chromatography on silica gel.

Step 2: Saponification (Ester Hydrolysis)

-

Hydrolysis: Dissolve the purified methyl 5-(m-tolyl)picolinate in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (NaOH, 2-4 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-4 hours.

-

Acidification: Once the hydrolysis is complete (monitored by TLC), remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with 1M hydrochloric acid (HCl) until the pH is approximately 4-5. The product, this compound, should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum. The product can be further purified by recrystallization if necessary.

Characterization and Data Analysis

Thorough characterization is essential to confirm the successful synthesis and purity of this compound.

Physical Properties

| Property | Observation | Rationale |

| Appearance | White to off-white solid | Expected for a pure crystalline organic acid.[3] |

| Molecular Formula | C₁₃H₁₁NO₂ | --- |

| Molecular Weight | 213.23 g/mol | --- |

| Melting Point | To be determined experimentally | A sharp melting point range is a primary indicator of high purity.[9] |

Spectroscopic Data

The combination of NMR, Mass Spectrometry, and IR spectroscopy provides unambiguous structural confirmation.

1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[10] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

| ¹H NMR (400 MHz, DMSO-d₆) | ||

| Predicted δ (ppm) | Multiplicity | Assignment |

| ~13.5 | br s | 1H, -COOH |

| ~9.0 | d | 1H, Pyridine-H6 |

| ~8.3 | dd | 1H, Pyridine-H4 |

| ~8.1 | d | 1H, Pyridine-H3 |

| ~7.6 | s | 1H, Tolyl-H2 |

| ~7.5 | d | 1H, Tolyl-H6 |

| ~7.4 | t | 1H, Tolyl-H5 |

| ~7.2 | d | 1H, Tolyl-H4 |

| ~2.4 | s | 3H, -CH₃ |

| ¹³C NMR (100 MHz, DMSO-d₆) | |

| Predicted δ (ppm) | Assignment |

| ~166 | -COOH |

| ~151 | Pyridine-C2 |

| ~148 | Pyridine-C6 |

| ~140 | Pyridine-C5 |

| ~139 | Tolyl-C3 |

| ~138 | Tolyl-C1 |

| ~135 | Pyridine-C4 |

| ~130 | Tolyl-C5 |

| ~129 | Tolyl-C6 |

| ~126 | Tolyl-C2 |

| ~125 | Tolyl-C4 |

| ~123 | Pyridine-C3 |

| ~21 | -CH₃ |

Note: Chemical shifts (δ) are predicted and may vary based on solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet).[10][11]

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[12]

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Monoisotopic Mass | 213.0790 Da |

| [M+H]⁺ (ESI+) | 214.0862 m/z |

| [M-H]⁻ (ESI-) | 212.0717 m/z |

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1570, ~1450 | C=C and C=N stretch | Aromatic Rings (Pyridine, Toluene) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 3000 - 2850 | C-H stretch | Methyl C-H |

The broad O-H stretch and the strong carbonyl (C=O) absorption are characteristic markers confirming the presence of the carboxylic acid moiety.[13]

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Bruker. (n.d.). Supporting Information. Retrieved from [Link]

-

Saeed, A., et al. (2015). Raman spectra of picolinic acid at the indicated pH values. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS spectrum and proposed fragmentation of compound 5. Retrieved from [Link]

-

Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). Retrieved from [Link]

-

NIST. (n.d.). Picolinic acid, TMS derivative. NIST WebBook. Retrieved from [Link]

-

(n.d.). Appendix I. Retrieved from [Link]

-

Chemister.ru. (n.d.). Picolinic acid. Retrieved from [Link]

-

Simões, M. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-methyl-5-(m-tolyl)picolinate. Retrieved from [Link]

- Michalska, D., et al. (2016). Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Arabian Journal of Chemistry.

-

Christie, W. W., et al. (1987). Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. PubMed. Retrieved from [Link]

-

The Organic Chemist. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Garg, N. K., et al. (2011). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. Retrieved from [Link]

-

Wovchko, E., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. Retrieved from [Link]

-

Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 5-(m-Tolyl)picolinaldehyde. Retrieved from [Link]

-

Garg, N. K., et al. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Retrieved from [Link]

-

DrugFuture. (n.d.). Picolinic Acid. Retrieved from [Link]

-

Organic Chemistry. (2020). Suzuki Coupling. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

-

Banoğlu, E., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. PubMed. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Picolinic acid (FDB022926). Retrieved from [Link]

- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]

-

Li, J-H., et al. (2014). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. Retrieved from [Link]

- Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.

-

SciELO. (2019). High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of various alkyl bromide with methylboronic.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. rsc.org [rsc.org]

- 11. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-(m-Tolyl)picolinic Acid: A Predictive Analysis for Researchers

Introduction

5-(m-Tolyl)picolinic acid is a heterocyclic aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its development and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed fingerprint of the molecular structure.

While direct experimental data for this compound is not widely available in the public domain, a robust predictive analysis of its spectroscopic properties can be constructed. This guide, intended for researchers and scientists in drug development, will provide a detailed theoretical framework for the expected NMR, IR, and MS spectra of this compound. This predictive approach is grounded in the well-established spectroscopic characteristics of its constituent moieties: the picolinic acid backbone and the meta-tolyl substituent. By understanding the foundational spectra of these components, we can extrapolate the spectral features of the target molecule with a high degree of confidence.

This document will delve into the theoretical basis for these predictions, offering insights into the experimental considerations for acquiring such data. The aim is to equip researchers with a comprehensive understanding of the expected spectroscopic signature of this compound, thereby facilitating its identification and characterization in a laboratory setting.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, which consists of a picolinic acid core with a meta-tolyl group at the 5-position of the pyridine ring, is the foundation for predicting its spectroscopic behavior. The interplay of the electron-withdrawing carboxylic acid group and the electron-donating methyl group on the tolyl substituent will create a unique electronic environment, which will be reflected in the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring NMR spectra of a novel compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid solvent signal overlap with key analyte resonances.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the protons on both the picolinic acid and the m-tolyl rings. The chemical shifts are influenced by the electronic effects of the substituents.

Basis for Prediction:

-

Picolinic Acid Protons: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the carboxylic acid group. In unsubstituted picolinic acid, these protons typically appear in the range of 7.5-8.8 ppm.[1][2][3]

-

m-Tolyl Protons: The protons on the tolyl ring will be influenced by the electron-donating methyl group. Protons ortho and para to the methyl group are expected to be slightly more shielded (upfield shift) compared to the meta protons.[4][5][6][7] The methyl group itself will appear as a singlet around 2.4 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.[3]

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | br s | 1H | COOH |

| ~8.8 | d | 1H | H-6 (picolinyl) |

| ~8.2 | dd | 1H | H-4 (picolinyl) |

| ~7.9 | d | 1H | H-3 (picolinyl) |

| ~7.5-7.6 | m | 2H | H-2', H-6' (tolyl) |

| ~7.3-7.4 | m | 2H | H-4', H-5' (tolyl) |

| ~2.4 | s | 3H | CH₃ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon.

Basis for Prediction:

-

Picolinic Acid Carbons: The carbon of the carboxylic acid group will be the most deshielded, appearing around 165-170 ppm.[3][8] The pyridine ring carbons will resonate in the aromatic region (120-150 ppm), with their specific shifts influenced by the nitrogen atom and the substituents.

-

m-Tolyl Carbons: The carbons of the tolyl ring will also appear in the aromatic region. The carbon attached to the methyl group (ipso-carbon) and the methyl carbon itself will have characteristic chemical shifts. Toluene's aromatic carbons appear between 125-138 ppm, and the methyl carbon is around 21 ppm.[9][10][11][12]

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (COOH) |

| ~150 | C-2 (picolinyl) |

| ~148 | C-6 (picolinyl) |

| ~139 | C-4 (picolinyl) |

| ~138 | C-1' or C-3' (tolyl) |

| ~137 | C-5 (picolinyl) |

| ~130 | C-5' (tolyl) |

| ~129 | C-4' (tolyl) |

| ~128 | C-6' (tolyl) |

| ~126 | C-2' (tolyl) |

| ~124 | C-3 (picolinyl) |

| ~21.5 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of this compound will be a composite of the vibrational modes of the carboxylic acid, the substituted pyridine ring, and the substituted benzene ring.

Basis for Prediction:

-

Carboxylic Acid Group: This functional group has very characteristic IR absorptions. A very broad O-H stretch is expected from approximately 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region. A strong C=O stretching absorption will be present around 1700 cm⁻¹.[13][14]

-

Aromatic Rings: C-H stretching vibrations for the aromatic protons will appear just above 3000 cm⁻¹. C=C stretching vibrations within the rings will give rise to several absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be indicative of the substitution pattern.

-

Methyl Group: The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.[15][16][17][18]

Table 3: Predicted Key IR Absorptions for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, 1580, 1470 | Medium to Strong | Aromatic C=C ring stretch |

| ~1300-1200 | Strong | C-O stretch (Carboxylic acid) |

| ~900-650 | Medium to Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound, which will likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which would provide more extensive fragmentation information.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

-

Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.

Predicted Mass Spectrum

The molecular weight of this compound (C₁₃H₁₁NO₂) is 213.23 g/mol .

Basis for Prediction:

-

Molecular Ion: In an EI spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 213. In an ESI spectrum, the protonated molecule [M+H]⁺ at m/z = 214 or the deprotonated molecule [M-H]⁻ at m/z = 212 would be expected.[19][20][21]

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group as CO₂ (44 Da) or the loss of the entire COOH group (45 Da). Fragmentation of the tolyl group could involve the loss of a methyl radical (15 Da) or the formation of a tropylium ion (m/z = 91) from the tolyl moiety.[20][22][23]

Table 4: Predicted Key Mass Spectral Peaks for this compound (EI)

| Predicted m/z | Possible Fragment |

| 213 | [M]⁺˙ |

| 198 | [M - CH₃]⁺ |

| 168 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Visualizing the Predicted Data

To further aid in the interpretation of the predicted spectroscopic data, the following diagrams illustrate the molecular structure and the expected correlations.

Caption: Molecular structure of this compound with proton numbering for NMR assignment.

Caption: A typical experimental workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and by analyzing the spectral characteristics of its constituent parts, we have constructed a detailed forecast of its expected spectral signature. This information serves as a valuable resource for researchers, enabling them to anticipate the results of their analyses and to confidently identify this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any predictive model, experimental verification remains the ultimate standard for structural confirmation. This guide, therefore, should be used as a foundational tool to direct and interpret future empirical studies on this compound.

References

- Silverstein, R. M., & Webster, F. X. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Human Metabolome Database. (n.d.). Showing metabocard for Picolinic acid (BMDB0002243). Retrieved from [Link]

- Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603.

-

Chemistry LibreTexts. (2021, December 15). 13C NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034168). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O).... Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED AND RAMAN SPECTRA OF TOLUENE, TOLUENE-α-d3, m-XYLENE, AND m-XYLENE-αα′-d6. Retrieved from [Link]

-

University of Tartu. (n.d.). Toluene - Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]

-

PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

-

NIST. (n.d.). Toluene. Retrieved from [Link]

-

MassBank. (n.d.). TOLUENE; CI-B; MS. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Bawa, R. A., Sayyed, F. B., & Wesdemiotis, C. (2012). Synthesis of Some Aminopicolinic Acids.

-

NIST. (n.d.). Picolinic acid, TMS derivative. Retrieved from [Link]

Sources

- 1. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. rsc.org [rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Toluene(108-88-3) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Picolinic acid(98-98-6) 13C NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. hmdb.ca [hmdb.ca]

- 11. Toluene(108-88-3) 13C NMR [m.chemicalbook.com]

- 12. Solved Aromatic Rings: The 13C NMR spectrum toluene | Chegg.com [chegg.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Picolinic acid(98-98-6) IR Spectrum [chemicalbook.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Toluene – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

- 18. Toluene(108-88-3) IR Spectrum [m.chemicalbook.com]

- 19. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Toluene [webbook.nist.gov]

- 21. massbank.eu [massbank.eu]

- 22. Mass spectrum of toluene [zpxb.xml-journal.net]

- 23. researchgate.net [researchgate.net]

A Technical Guide to 5-(m-Tolyl)picolinic Acid: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 5-(m-Tolyl)picolinic acid, a biaryl carboxylic acid of significant interest to researchers in medicinal chemistry, materials science, and drug development. As a derivative of picolinic acid, it retains the inherent metal-chelating properties of the parent scaffold while introducing the lipophilic and sterically influential m-tolyl group. This modification presents opportunities for developing novel therapeutic agents, specialized ligands for coordination chemistry, and advanced synthetic intermediates. This guide synthesizes predicted data, information from analogous compounds, and established chemical principles to detail the compound's physicochemical properties, propose a robust synthetic route, interpret its expected spectral characteristics, and outline its potential applications and safety considerations.

Introduction

The Picolinic Acid Scaffold

Picolinic acid (pyridine-2-carboxylic acid) is a fundamental heterocyclic compound that serves not only as a commercial chemical intermediate but also as a biologically significant molecule.[1] It is an endogenous catabolite of the amino acid tryptophan via the kynurenine pathway.[1][2] The defining feature of the picolinic acid scaffold is the juxtaposition of the pyridine nitrogen and the carboxylic acid group at the 2-position. This arrangement confers a powerful bidentate chelating capability, allowing it to form stable complexes with a variety of divalent and trivalent metal ions, such as zinc, iron, and chromium.[1] This property is believed to facilitate the absorption and transport of these essential minerals in biological systems.[3] Furthermore, the picolinic acid framework is a validated pharmacophore and a key structural component in various agrochemicals, including synthetic auxin herbicides.[2][4]

Significance of the 5-Aryl Substitution

The introduction of an aryl group, such as the m-tolyl moiety, at the 5-position of the picolinic acid ring transforms the molecule into a biaryl structure. Biaryl motifs are privileged structures in drug discovery and materials science, offering a rigid backbone that can be tailored to interact with biological targets or influence photophysical properties. The m-tolyl group specifically imparts increased lipophilicity compared to the parent picolinic acid, which can significantly alter pharmacokinetic properties like membrane permeability and protein binding. Its substitution pattern provides a unique steric and electronic profile that can be exploited to achieve selective interactions with enzyme active sites or protein receptors.

Chemical Identity and Nomenclature

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | - |

| CAS Number | 1226205-54-4 | [5] |

| Molecular Formula | C₁₃H₁₁NO₂ | - |

| Molecular Weight | 213.23 g/mol | - |

| Canonical SMILES | CC1=CC(=CC=C1)C2=CC=NC(=C2)C(=O)O | - |

Chemical Structure:

(Note: Image is a representative 2D structure)

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application. The data presented here are derived from predictive models and comparisons with analogous structures.

| Property | Predicted/Analogous Value | Reference |

| Physical Form | White to off-white solid | [1][6] |

| Boiling Point | 398.8 ± 30.0 °C | [5] |

| Density | 1.206 ± 0.06 g/cm³ | [5] |

| pKa (Carboxylic Acid) | ~5.0 | Inferred from Picolinic Acid[6] |

| pKa (Pyridine N) | 0.98 ± 0.50 | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from structure |

Discussion of Properties: The predicted high boiling point is consistent with a stable aromatic carboxylic acid. The predicted pKa of 0.98 appears to correspond to the protonated pyridine nitrogen rather than the carboxylic acid proton.[5] For context, the experimental pKa of the carboxylic acid on the parent picolinic acid is approximately 5.32.[6] The electron-donating nature of the m-tolyl group is expected to have a minimal effect on the acidity of the distal carboxylic acid, thus a pKa value in the range of 5.0-5.5 is a more reasonable estimate for the carboxyl group. The addition of the aromatic tolyl group significantly increases the molecule's nonpolar surface area, predicting lower aqueous solubility compared to picolinic acid.

Synthesis and Reactivity

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A robust and widely applicable method for synthesizing 5-aryl picolinic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach involves the reaction of a halogenated picolinic acid derivative with an appropriate arylboronic acid. The workflow is reliable, tolerates a wide range of functional groups, and typically proceeds with high yields.

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Exemplary Synthetic Protocol:

-

Rationale: This protocol is designed for high-yield synthesis and straightforward purification. 5-Bromopicolinic acid is chosen as a commercially available starting material. A tetrakis(triphenylphosphine)palladium(0) catalyst is selected for its proven efficacy in similar cross-coupling reactions. An aqueous base is essential for the transmetalation step of the catalytic cycle.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromopicolinic acid (1.0 eq), m-tolylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water. Carefully acidify with 1M HCl to a pH of ~4-5 to protonate the carboxylate product, causing it to precipitate or become extractable into an organic solvent.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three primary structural components:

-

Carboxylic Acid: Undergoes standard reactions such as esterification (with alcohols under acidic conditions), amide bond formation (via activation with coupling reagents like EDC/HOBt followed by an amine), and reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

Pyridine Ring: The pyridine nitrogen is weakly basic and can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution.

-

Biaryl System: The bond between the two aromatic rings allows for rotational isomerism (atropisomerism), although the energy barrier is likely low in this case. The overall structure is a robust scaffold for further derivatization.

Spectral Analysis: An Interpretive Guide

The following section outlines the expected spectral data for this compound, which are critical for its identification and structural confirmation.

| Spectroscopy | Expected Features |

| ¹H NMR | ~13.0 ppm (s, 1H): Carboxylic acid proton (broad).8.5-9.0 ppm (m, 2H): Protons on the pyridine ring ortho to the nitrogen and carboxylic acid.7.5-8.2 ppm (m, 1H): Remaining pyridine ring proton.7.0-7.5 ppm (m, 4H): Aromatic protons of the m-tolyl ring.2.4 ppm (s, 3H): Methyl group protons. |

| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl carbon.~120-155 ppm: Multiple signals corresponding to the 11 aromatic carbons.~21 ppm: Methyl carbon. |

| Infrared (IR) | 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~1550-1600 cm⁻¹: C=C and C=N aromatic ring stretches. |

| Mass Spec (EI) | M⁺ at m/z = 213: Molecular ion peak.m/z = 196: Loss of OH.m/z = 168: Loss of COOH (decarboxylation). |

Applications in Research and Development

The unique structure of this compound makes it a valuable compound for several research and development avenues.

Caption: Key application areas for this compound.

-

Medicinal Chemistry: This compound can serve as a key intermediate or a lead structure for drug discovery programs. Picolinic acid derivatives have been investigated for a wide range of biological activities, including as inhibitors of BACE2 for diabetes treatment and for their anti-proliferative effects.[2][7] The biaryl structure is ideal for targeting protein-protein interactions or deep enzymatic pockets.

-

Coordination Chemistry: As a functionalized bidentate ligand, it can be used to synthesize novel metal complexes. These complexes could find applications in catalysis, as imaging agents, or as metallodrugs where the metal center's activity is modulated by the ligand's steric and electronic properties.

-

Agrochemicals: The picolinate class of herbicides, such as picloram and the newer florpyrauxifen-benzyl, act as synthetic auxins.[4] this compound represents a novel variation on this scaffold that could be explored for new herbicidal compounds with different selectivity profiles or improved environmental properties.[4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a safety profile can be constructed based on data for picolinic acid and other substituted pyridines.[8][9][10]

| Hazard Category | GHS Statements and Precautions |

| Acute Toxicity | H302: Harmful if swallowed. [8] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Eye Damage | H318/H319: Causes serious eye damage/irritation. [8][11] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Skin Irritation | H315: Causes skin irritation. [11] P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Aquatic Hazard | H402: Harmful to aquatic life. [8] P273: Avoid release to the environment. |

-

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.

-

Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.

Conclusion

This compound is a versatile chemical entity with significant untapped potential. Its properties, derived from the fusion of the metal-chelating picolinic acid core and a lipophilic biaryl structure, position it as a valuable building block for researchers. The predictable synthesis and reactivity, combined with promising applications in drug discovery, coordination chemistry, and agrochemical research, make it a compound of considerable interest for further scientific investigation. This guide provides the foundational technical knowledge necessary for its safe handling, synthesis, and exploration in future research endeavors.

References

-

Chemister.ru. Properties of substance: picolinic acid. [Link]

-

SIELC Technologies. Picolinic Acid. [Link]

-

Wikipedia. Picolinic acid. [Link]

-

Pharmaffiliates. Picolinic Acid | CAS No: 98-98-6. [Link]

-

Grokipedia. Picolinic acid. [Link]

-

PubChem. Picolinic acid | C6H5NO2 | CID 1018. [Link]

-

SpectraBase. Picolinic acid methyl ester. [Link]

-

PubChem. 5-Methylpicolinic acid | C7H7NO2 | CID 199575. [Link]

-

ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. [Link]

-

PubChem. 5-Methyl-picolinate | C7H6NO2- | CID 20095419. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). [Link]

- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.

-

Pensoft Publishers. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. [Link]

-

MDPI. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

- Google Patents. US6194442B1 - 5-substituted picolinic acid compounds and their method of use.

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: a critical perspective on the molecular-level characterization of marine dissolved organic matter. [Link]

-

National Center for Biotechnology Information. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

-

YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Link]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1226205-54-4 [amp.chemicalbook.com]

- 6. picolinic acid [chemister.ru]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility and Stability of 5-(m-Tolyl)picolinic acid

Prepared by: Senior Application Scientist

Introduction: The Significance of Physicochemical Characterization

5-(m-Tolyl)picolinic acid is a pyridine carboxylic acid derivative. Picolinic acid and its analogues are foundational scaffolds in medicinal chemistry and materials science, recognized for their role as versatile chelating agents and as building blocks for complex ligands with biomedical applications[1][2]. The introduction of a meta-tolyl group at the 5-position of the pyridine ring significantly alters the molecule's lipophilicity and electronic properties compared to the parent picolinic acid, directly influencing its behavior in solution and its stability under various environmental conditions.

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility and stability is not merely a preliminary checkbox; it is the bedrock upon which successful formulation, preclinical testing, and ultimately, clinical efficacy are built. Poor solubility can lead to inadequate bioavailability, while uncharacterized instability can result in loss of potency and the formation of potentially toxic degradants.

This guide provides a technical framework for investigating the solubility and stability of this compound. It moves beyond simple protocol recitation to explain the causality behind experimental choices, grounding the methodologies in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH)[3]. Our objective is to equip the researcher with the knowledge to design and execute robust, self-validating studies that yield reliable and interpretable data.

Core Physicochemical Properties: The Theoretical Foundation

Before embarking on experimental studies, it is crucial to understand the inherent physicochemical properties of this compound. These parameters govern its behavior and provide a basis for predicting its solubility and stability profile.

| Property | Predicted Value | Significance in Solubility & Stability |

| Molecular Formula | C₁₃H₁₁NO₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 213.23 g/mol | Essential for all concentration and molarity calculations. |

| Boiling Point | 398.8±30.0 °C | Indicates low volatility; thermal degradation is more likely than evaporation.[4] |

| Density | 1.206±0.06 g/cm³ | Useful for formulation and process development calculations.[4] |

| pKa | 0.98±0.50 | This predicted pKa relates to the protonation of the pyridine nitrogen. The carboxylic acid pKa (expected to be ~4-5, similar to other picolinic acids) is critical for predicting pH-dependent solubility.[4] |

| XLogP3 | 2.6 | Indicates moderate lipophilicity, suggesting that aqueous solubility will be limited and pH-dependent. |

Note: Some properties are predicted and should be experimentally verified.

The structure combines a hydrophilic picolinic acid moiety with a lipophilic tolyl group. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent system, particularly pH and polarity.

Comprehensive Solubility Assessment

Solubility dictates the maximum concentration of a drug that can be achieved in a solution, directly impacting its absorption and bioavailability. The assessment must cover a range of physiologically and pharmaceutically relevant conditions.

Guiding Principles: pH, Polarity, and Equilibrium

The solubility of this compound is primarily governed by its ionization state, which is dictated by the solution's pH relative to the compound's pKa values.

-

At low pH (pH < carboxylic acid pKa): The carboxylic acid group is protonated (-COOH), and the molecule is neutral. Its solubility in aqueous media will be at its lowest, driven by the intrinsic solubility of the un-ionized form.

-

At high pH (pH > carboxylic acid pKa): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. The ionic nature of the molecule significantly increases its affinity for polar solvents like water, leading to higher solubility.

The tolyl group adds considerable hydrophobicity compared to the parent picolinic acid, which is known to be very soluble in water (approx. 887 g/L at 20°C)[5][6]. Therefore, we anticipate that this compound will have substantially lower aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method, considered the gold standard, measures the solubility once a solution has reached thermodynamic equilibrium.

Rationale: This protocol is designed to ensure that the measured concentration represents the true equilibrium solubility, preventing underestimation from insufficient equilibration time or supersaturation effects. The use of a stability-indicating analytical method is crucial to confirm that the compound has not degraded during the experiment.

Step-by-Step Methodology:

-

Preparation: Prepare a series of buffered solutions at relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Also, prepare other relevant solvents such as ethanol, acetonitrile, and a co-solvent mixture (e.g., 50:50 ethanol:water).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. "Excess" is critical to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours). A preliminary time-point study (e.g., sampling at 12, 24, 48, and 72 hours) should be conducted to determine when equilibrium is reached (i.e., when the concentration no longer increases).

-

Phase Separation: Allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples at high speed to pellet the solid material.

-

Sampling and Dilution: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a solvent-compatible 0.45 µm filter (e.g., PTFE).

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated, stability-indicating HPLC-UV method. Analyze the sample against a standard calibration curve to determine the concentration.

Anticipated Solubility Profile

The following table presents a hypothetical but chemically reasoned solubility profile for this compound.

| Solvent System | Temperature (°C) | Expected Solubility | Rationale |

| 0.1 M HCl (pH ~1) | 25 | Low | The carboxylic acid is fully protonated and neutral; low intrinsic solubility of the non-polar molecule dominates. |

| Acetate Buffer (pH 4.5) | 25 | Moderate | Near the pKa of the carboxylic acid, a mixture of ionized and un-ionized forms exists, increasing solubility. |

| Phosphate Buffer (pH 7.4) | 25 | High | The carboxylic acid is fully deprotonated (anionic), greatly increasing aqueous solubility. |

| Ethanol | 25 | High | The compound is soluble in polar organic solvents.[5][6] |

| Acetonitrile | 25 | Moderate | Less polar than ethanol, resulting in lower solubility compared to ethanol.[5] |

| Phosphate Buffer (pH 7.4) | 37 | Higher than at 25°C | For most compounds, the dissolution process is endothermic, so solubility increases with temperature. |

Intrinsic Stability and Forced Degradation Studies

Stability testing is essential to identify degradation pathways and develop a stability-indicating analytical method. Forced degradation involves subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[7]

Regulatory Context and Scientific Objective

The ICH Q1A(R2) guideline mandates stress testing to elucidate the intrinsic stability of a drug substance.[3] The primary goals are:

-

To identify likely degradation products.

-

To establish degradation pathways.

-

To validate that the chosen analytical method is "stability-indicating," meaning it can accurately measure the active ingredient's concentration without interference from any degradants, excipients, or impurities.[8]

A target degradation of 5-20% is generally considered optimal to ensure that secondary and tertiary degradation products are not unnecessarily generated.[8]

Experimental Protocols for Forced Degradation

For each condition, a solution of the drug substance (e.g., at 1 mg/mL in a suitable solvent) is prepared and stressed. A control sample (unstressed) is analyzed concurrently.

1. Acid Hydrolysis:

-

Conditions: 0.1 M HCl at 60°C.

-

Procedure: Dissolve the compound in the acid solution. If solubility is low, a small amount of co-solvent like acetonitrile may be used. Incubate at 60°C and sample at time points (e.g., 2, 6, 12, 24 hours). Neutralize samples with an equivalent amount of NaOH before HPLC analysis to prevent damage to the column.

-

Rationale: Targets acid-labile functional groups. While the core pyridine and benzene rings are stable, extreme conditions could promote decarboxylation.

2. Base Hydrolysis:

-

Conditions: 0.1 M NaOH at room temperature.

-

Procedure: Dissolve the compound in the basic solution. Sample at time points. Neutralize with an equivalent amount of HCl before analysis.

-

Rationale: The compound is expected to be relatively stable to base hydrolysis, as it lacks common base-labile groups like esters or amides. However, this stress test is still required.

3. Oxidative Degradation:

-

Conditions: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Procedure: Dissolve the compound in a suitable solvent and add H₂O₂. Protect from light to prevent radical formation. Sample at time points.

-

Rationale: This tests susceptibility to oxidation. Potential sites include the pyridine nitrogen (forming an N-oxide) and the methyl group on the tolyl ring (forming a benzyl alcohol or benzoic acid derivative).

4. Thermal Degradation:

-

Conditions: 80°C in a dry oven (solid state) and in solution.

-

Procedure: For solid-state, place the powder in an oven. For solution, reflux a solution of the compound. Sample at time points.

-

Rationale: Assesses the intrinsic thermal stability of the molecule.

5. Photostability:

-

Conditions: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Procedure: Use a calibrated photostability chamber. A dark control sample wrapped in aluminum foil must be tested in parallel.

-

Rationale: The aromatic rings can absorb UV light, potentially leading to photochemical degradation.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. A stability-indicating method coupled with mass spectrometry (LC-MS) would be essential for identifying and characterizing these potential degradants.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound. By grounding experimental protocols in physicochemical principles and regulatory expectations, researchers can generate high-quality, reliable data. An early and thorough understanding of these properties is indispensable for mitigating risks in drug development, enabling rational formulation design, and ensuring the ultimate safety and efficacy of the final product. The provided methodologies for equilibrium solubility and forced degradation serve as a robust starting point for any scientist or professional tasked with advancing this, or any similar, novel chemical entity.

References

-

Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals. Available at: [Link]

-

ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

-

SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

-

LookChem. (n.d.). Picolinic acid 98-98-6 wiki. Available at: [Link]

- Celestine, M.J., et al. (2018). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Inorganica Chimica Acta.

-

PubMed. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Available at: [Link]

-

ACS Publications. (n.d.). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry. Available at: [Link]

-

Oriental Journal of Chemistry. (2018). A Study of Metal Complexes of 2 – Picolinic Acid. Available at: [Link]

-

PubChem. (n.d.). 5-(m-Tolyl)picolinaldehyde. Available at: [Link]

-

PubMed Central. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

-

PubMed. (2000). Stability of new anticonvulsant derivatives of picolinic, nicotinic, cyclocarboxylic acids in body fluids and tissues. Available at: [Link]

-

PubMed Central. (2019). Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxy-5-(p-tolyl)picolinic acid. Available at: [Link]

- National Institutes of Health. (n.d.).

-

SciSpace. (2016). Forced Degradation Studies. Available at: [Link]

-

Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

-

ResearchGate. (n.d.). Table 2: Physicochemical properties of chemicals used in present work. Available at: [Link]

-

University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Available at: [Link]

-

PubMed. (2019). Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. Available at: [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

-

ResearchGate. (2002). (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Available at: [Link]

-

ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 3. scispace.com [scispace.com]

- 4. This compound CAS#: 1226205-54-4 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Picolinic acid, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onyxipca.com [onyxipca.com]

A Comprehensive Technical Guide to 5-(m-Tolyl)picolinic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of 5-(m-Tolyl)picolinic acid, a biaryl derivative of picolinic acid. Picolinic acid and its analogues represent a privileged scaffold in medicinal chemistry and agrochemistry, demonstrating a wide array of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's synthesis, properties, and potential applications, grounded in established scientific literature.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. This compound is a distinct chemical entity with the following identifiers and properties.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 1226205-54-4 | [1] |

| IUPAC Name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | |

| Synonyms | This compound; 2-Pyridinecarboxylic acid, 5-(3-methylphenyl)- | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below, while predicted, provide a valuable baseline for experimental design.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 398.8 ± 30.0 °C | [1] |

| Density | 1.206 ± 0.06 g/cm³ | [1] |

| pKa | 0.98 ± 0.50 | [1] |

| Storage Temp. | 2-8°C | [1] |

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

Expert Rationale: The creation of the C-C bond between the pyridine and tolyl rings is the key synthetic challenge. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation.[2] Its power lies in its remarkable functional group tolerance, use of generally stable and accessible boronic acid reagents, and typically mild reaction conditions, which prevent the degradation of complex starting materials.[2][3] This methodology provides a reliable and scalable route to 5-aryl picolinic acids from readily available precursors like 5-bromopicolinic acid.

Synthetic Workflow

The overall process involves the coupling of the halide and boronic acid, followed by an aqueous workup to remove inorganic salts and purification via column chromatography to isolate the final product.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of aryl halides and boronic acids.[2][3][4][5]

Materials:

-

Methyl 5-bromopicolinate (or 5-bromopicolinic acid) (1.0 equiv)

-

m-Tolylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add methyl 5-bromopicolinate (1.0 equiv), m-tolylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The solvent mixture should be sufficient to dissolve the reagents upon heating.

-

Heating: Immerse the flask in a preheated oil bath at 90°C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (methyl 5-bromopicolinate) is consumed (typically 4-12 hours).

-

Workup (Acid): If starting with 5-bromopicolinic acid, cool the reaction to room temperature and dilute with water. Slowly add 1 M HCl with stirring until the pH is ~2-3. The product, this compound, should precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum. Proceed to step 10.

-

Workup (Ester): If starting with methyl 5-bromopicolinate, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 5-(m-tolyl)picolinate.

-

Hydrolysis (Ester route): Dissolve the crude ester in a mixture of THF and methanol. Add an excess of 1 M NaOH solution and stir at room temperature until the ester is fully converted to the carboxylic acid (monitor by TLC). Acidify the mixture with 1 M HCl to pH ~2-3 to precipitate the product. Filter the solid, wash with cold water, and dry.

-

Purification: If necessary, the crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Potential Mechanisms of Action

Picolinic acid derivatives are a subject of intense research due to their wide-ranging biological activities, including antitumor, antiviral, and immunomodulatory effects.[6][7][8][9][10]

Antiproliferative Activity and Potential as an Anticancer Agent

Numerous studies have demonstrated that picolinic acid derivatives can exert potent antiproliferative effects against various cancer cell lines.[11][12] For instance, novel derivatives have been shown to induce apoptosis (programmed cell death) in non-small cell lung cancer cells.[6][11] Similarly, related structures like 5-(p-tolyl)-pyrazole-3-carboxamides exhibit significant cytotoxic activity against liver, breast, and colon carcinoma cell lines, inducing cell cycle arrest.[13] This body of evidence suggests that the this compound scaffold is a promising starting point for the design of novel anticancer agents.

Potential Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical cellular cascade that regulates cell growth, proliferation, and survival.[14] This pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a prime target for therapeutic intervention.[1][15] Small molecule inhibitors that target key nodes of this pathway, such as PI3K or mTOR, are a major focus of modern oncology research.[16][17]

Pyridine-based scaffolds, like that of picolinic acid, are common features in many kinase inhibitors. It is plausible that this compound or its derivatives could function by inhibiting one of the kinases in the PI3K/AKT/mTOR pathway, thereby blocking downstream signaling and suppressing tumor cell proliferation and survival.

Caption: The PI3K/AKT/mTOR pathway and potential inhibition points for novel therapeutics.

Protocol: In Vitro Antiproliferative (MTT) Assay

To evaluate the biological activity of a novel compound like this compound, a cell-based assay is required. The MTT assay is a standard colorimetric method for assessing cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast carcinoma) in appropriate growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach and grow for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in growth medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in drug discovery and development. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. Based on extensive literature on related picolinic acid derivatives, this compound warrants investigation for its potential antiproliferative properties, possibly through the modulation of key cancer-related signaling pathways such as the PI3K/AKT/mTOR cascade. The protocols and technical information provided in this guide serve as a comprehensive resource for researchers aiming to explore the synthesis, characterization, and biological evaluation of this promising molecule.

References

- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Research, 78(1), 2-10.

- LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803–3815.

- Feldman, R. I., & Eastman, A. (2011). New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Topics in Microbiology and Immunology, 347, 179-202.

- Akinleye, A., Avvaru, P., Furqan, M., Song, Y., & Liu, D. (2013). The PI3K/Akt/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Molecular Biology Reports, 48(8), 6009-6022.

- Abbas, A. H., Mahmood, A. A. R., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692.

-

Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. Available at: [Link]

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470.

- Mphahane, N. J., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. Journal of Biological Inorganic Chemistry, 27(7-8), 637-652.

-

The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

- Leuthauser, S. W., Oberley, L. W., & Oberley, T. D. (1982). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute, 68(1), 123–126.

- Althagafi, I. I., Shaaban, M. R., Aldawood, A., & Farag, A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water.

- Ali, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

-

EurekAlert!. (2023, July 18). Study unveils picolinic acid's broad-spectrum antiviral abilities. Retrieved January 20, 2026, from [Link]

- Melillo, G., Cox, G. W., Biragyn, A., Sheffler, L. A., & Varesio, L. (1993). Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages. Journal of Immunology, 150(9), 4031-4040.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Zhang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(19), 6825.

- Hu, J., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 606-618.

- Zhao, Y., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(38), 10471-10477.

- Shi, Z., et al. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 24(1), 18-23.

- Ruffmann, R., Schlick, R., Chirigos, M. A., Budzynsky, W., & Varesio, L. (1987). Antiproliferative activity of picolinic acid due to macrophage activation. Drugs Under Experimental and Clinical Research, 13(10), 607–614.

- Banoglu, E., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140-149.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 7. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study unveils picolinic acid’s broad-spectrum antiviral abilities | EurekAlert! [eurekalert.org]

- 9. Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiproliferative activity of picolinic acid due to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. public.pensoft.net [public.pensoft.net]

- 12. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

"5-(m-Tolyl)picolinic acid" potential biological activities